
(R,R,R)-Aprepitant
Descripción general
Descripción
(R,R,R)-Aprepitant is a stereoisomer of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,R)-Aprepitant involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of the stereocenters. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to increase yield and reduce production time. The process also includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(R,R,R)-Aprepitant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemical Applications
Stereoselective Synthesis and Chiral Catalysis
(R,R,R)-Aprepitant serves as a model compound in the study of stereoselective synthesis and chiral catalysis. Its unique stereochemistry is pivotal for understanding the mechanisms involved in these processes. The compound is utilized to develop new synthetic methodologies that enhance the efficiency and selectivity of chemical reactions.
Table 1: Key Chemical Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts this compound to various metabolites | Potassium permanganate |
Reduction | Modifies functional groups | Lithium aluminum hydride |
Substitution | Forms different derivatives | Various nucleophiles/electrophiles |
Biological Applications
Modulation of Neurokinin Receptors
This compound has been extensively studied for its effects on neurokinin receptors, particularly the NK-1 receptor. Its antagonistic action on this receptor plays a crucial role in various biological pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms.
Case Study: Lung Carcinoma Treatment
A notable case study involved a patient with lung carcinoma who received treatment combining this compound with radiotherapy. The outcome was remarkable, with complete tumor regression observed without significant side effects. This case underscores the potential of this compound as an adjunct therapy in oncology settings .
Medical Applications
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is primarily recognized for its efficacy in preventing CINV and postoperative nausea and vomiting (PONV). Clinical trials have demonstrated its effectiveness compared to standard antiemetic therapies.
Table 2: Clinical Trial Outcomes for CINV
Study Type | Treatment Regimen | Complete Response Rate (%) |
---|---|---|
Double-blind placebo-controlled | Aprepitant + Granisetron | 64% |
Combination therapy | Aprepitant + Radiotherapy | Complete regression noted |
Industry Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as a reference standard in quality control processes and as a lead compound for developing new NK-1 receptor antagonists. Its unique properties facilitate the development of innovative therapies targeting various conditions beyond nausea and vomiting.
Mecanismo De Acción
(R,R,R)-Aprepitant exerts its effects by selectively binding to the NK1 receptors in the brain and gastrointestinal tract. This binding prevents substance P from activating these receptors, thereby inhibiting the vomiting reflex. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: Often combined with palonosetron for the prevention of CINV.
Uniqueness
(R,R,R)-Aprepitant is unique due to its specific stereochemistry, which contributes to its high affinity and selectivity for the NK1 receptor. This stereochemistry is crucial for its pharmacological activity and differentiates it from other NK1 receptor antagonists.
Actividad Biológica
(R,R,R)-Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist, is primarily recognized for its role in preventing chemotherapy-induced nausea and vomiting (CINV). However, its biological activity extends beyond this application, demonstrating significant antitumor properties and interactions with various signaling pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Aprepitant functions by selectively antagonizing the NK-1 receptor, which is activated by substance P (SP), a neuropeptide involved in the regulation of pain, anxiety, and inflammation. The binding of aprepitant to NK-1R inhibits SP from exerting its effects, leading to various biological outcomes:
- Antitumor Effects : Aprepitant has been shown to exert antiproliferative effects on cancer cells by inducing apoptosis and inhibiting angiogenesis and metastasis. Studies indicate that aprepitant can reduce tumor cell viability and promote cell death in various cancer types, including acute and chronic myeloid leukemia .
- Anti-inflammatory Properties : By blocking NK-1R activation, aprepitant can mitigate inflammatory responses, which is beneficial in conditions like rheumatoid arthritis .
- Antiviral Activity : There is emerging evidence suggesting that NK-1R antagonists may have potential antiviral effects .
Antitumor Activity
Multiple studies have explored the antitumor activity of aprepitant. For instance:
- In Vitro Studies : Research has demonstrated that aprepitant significantly increases tumor cell death rates in vitro. It has been shown to decrease colony formation in cancer cells and promote apoptotic mechanisms .
- In Vivo Studies : A notable case study reported a patient with lung carcinoma where aprepitant combined with radiotherapy resulted in complete tumor regression without significant side effects .
Clinical Trials
Aprepitant's efficacy has been evaluated in several clinical trials:
- CINV Prevention : A double-blind placebo-controlled trial involving patients undergoing chemotherapy demonstrated that aprepitant significantly improved complete response rates compared to standard antiemetic therapy . The complete response rate was 64% for patients receiving aprepitant over six treatment cycles .
- Drug Interaction Studies : A study assessing the impact of aprepitant on drug metabolism indicated that while it is a moderate inhibitor of CYP3A4, it did not significantly alter the pharmacokinetics of chemotherapy agents in lymphoma patients treated with the (R)CHOP regimen .
Case Study 1: Lung Carcinoma Treatment
A patient suffering from lung carcinoma underwent treatment combining aprepitant with radiotherapy. The treatment led to a complete disappearance of the tumor mass without observable side effects. This case highlights aprepitant's potential as an adjunct therapy in oncology settings .
Case Study 2: Drug Metabolism in Lymphoma Patients
In a randomized crossover trial involving lymphoma patients receiving chemotherapy, the administration of aprepitant did not significantly affect the levels of active metabolites of cyclophosphamide or other drugs in the regimen. This suggests that aprepitant can be safely integrated into treatment protocols without compromising efficacy or increasing toxicity .
Comparative Efficacy
Future Directions
The ongoing exploration of this compound's biological activity suggests potential new applications beyond its current use as an antiemetic. Future research may focus on:
- Expanded Oncology Applications : Investigating its efficacy across different cancer types and stages.
- Combination Therapies : Evaluating synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
- Mechanistic Studies : Further elucidating the molecular pathways influenced by NK-1R antagonism.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the efficacy of (R,R,R)-Aprepitant in preventing chemotherapy-induced nausea and vomiting (CINV)?
- Answer : Use randomized, double-blind, placebo-controlled trials with standardized CINV assessment tools (e.g., MASCC antiemesis tool). Stratify patients by emetogenic risk (high vs. moderate) and compare aprepitant (80 mg oral dose) combined with 5-HT3 antagonists and dexamethasone against control groups . Include validated endpoints like complete response (no vomiting, no rescue medication) over acute (0–24h) and delayed (24–120h) phases. Ensure exclusion criteria exclude recent antiemetic use or confounding conditions (e.g., pregnancy) .
Q. How can researchers determine the optimal dosing regimen for this compound in pediatric populations?
- Answer : Conduct pharmacokinetic (PK) studies in pediatric cohorts using weight-adjusted doses (e.g., 3 mg/kg up to 80 mg). Measure plasma concentrations via LC-MS/MS to establish exposure-response relationships. Compare PK parameters (AUC, Cmax) with adult data and adjust for metabolic differences (e.g., CYP3A4 activity maturation) . Validate safety through phase I/II trials monitoring adverse events (e.g., headache, fatigue) .
Q. What statistical approaches are appropriate for analyzing contradictory efficacy results across aprepitant clinical trials?
- Answer : Perform meta-analyses pooling data from trials with similar designs (e.g., phase III studies in high-dose cisplatin patients). Use random-effects models to account for heterogeneity. Subgroup analyses (e.g., age, gender, chemotherapy type) can identify confounding variables. Sensitivity analyses exclude outliers or low-quality studies (Jadad score <3) .
Advanced Research Questions
Q. How can stereospecific synthesis of this compound be optimized to minimize by-products?
- Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP) to control morpholine ring formation. Monitor reaction intermediates via chiral HPLC or NMR to ensure enantiomeric purity (>99%). Patent data suggests using 2(R)-(1-(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy intermediates under inert conditions to avoid racemization .
Q. What strategies resolve contradictions in aprepitant’s drug-drug interaction (DDI) profiles with CYP3A4 substrates?
- Answer : Conduct in vitro microsomal assays to quantify CYP3A4 inhibition (Ki values). Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDIs. Validate findings in crossover trials (e.g., aprepitant + cyclophosphamide) measuring metabolite ratios (e.g., 4-hydroxycyclophosphamide) . Adjust dosing intervals or use therapeutic drug monitoring for narrow-therapeutic-index drugs .
Q. How do aprepitant’s neurokinin-1 (NK1) receptor binding kinetics differ across patient subgroups, and what are the clinical implications?
- Answer : Perform PET imaging with [18F]SPA-RQ to quantify brain NK1 receptor occupancy. Compare occupancy rates in cancer patients vs. healthy controls. Correlate occupancy with antiemetic efficacy and adverse CNS effects (e.g., dizziness). Adjust dosing for populations with altered blood-brain barrier permeability (e.g., brain metastases) .
Q. What experimental designs address aprepitant’s reduced efficacy in delayed CINV compared to acute phases?
- Answer : Test extended-release formulations (e.g., aprepitant-loaded nanoparticles) in animal models. Measure plasma half-life and CNS penetration. In clinical trials, combine extended-release aprepitant with prolonged dexamethasone regimens. Use mixed-effects models to analyze time-to-first-vomiting events .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting results between aprepitant’s efficacy in anthracycline-based vs. platinum-based chemotherapy?
- Answer : Anthracyclines (e.g., doxorubicin) induce emesis via distinct pathways (e.g., free radical generation) not fully blocked by NK1 antagonists. Design trials comparing aprepitant with olanzapine in anthracycline regimens. Use multivariate regression to isolate chemotherapy-specific effects .
Q. Why do some studies report aprepitant’s interactions with warfarin, while others show no significant effects?
- Answer : Aprepitant’s weak CYP2C9 induction may vary by genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Conduct pharmacogenetic studies linking INR changes to CYP2C9 genotypes. Recommend INR monitoring in patients on warfarin, particularly those with variant alleles .
Q. Methodological Guidelines
Q. What preclinical models best predict aprepitant’s efficacy in humans?
- Answer : Use ferret emesis models (gold standard for CINV research). Administer cisplatin (10 mg/kg) to induce vomiting and compare aprepitant’s ED50 with clinical doses. Validate brain penetration via CSF sampling or autoradiography .
Q. How to ensure reproducibility in aprepitant pharmacokinetic studies?
Propiedades
IUPAC Name |
3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-TVNIXMEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676985 | |
Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148113-53-4 | |
Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1148113-53-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.